

# In-Depth Technical Guide to Rolicyprine: A Monoamine Oxidase Inhibitor

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## Compound of Interest

Compound Name: *Rolicyprine*

Cat. No.: *B1679512*

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## Abstract

**Rolicyprine** (CAS 2829-19-8) is a cyclopropylamine-containing compound classified as a monoamine oxidase inhibitor (MAOI) with antidepressant properties. This document provides a comprehensive overview of its chemical structure, properties, and known pharmacological characteristics. While specific quantitative data on its inhibitory activity and detailed experimental protocols are not extensively available in recent literature, this guide consolidates the existing information and provides context based on related compounds and general methodologies in the field.

## Chemical Structure and Properties

**Rolicyprine**, with the IUPAC name (2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide, is a chiral molecule with a distinct chemical architecture that features a cyclopropylamine moiety, a known pharmacophore for monoamine oxidase inhibition.<sup>[1]</sup>

## Chemical Identifiers

| Identifier          | Value   | Reference |
|---------------------|---|-----------|
| CAS Registry Number | 2829-19-8   | [2][3]    |
| Molecular Formula   | C <sub>14</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>   | [3]       |
| IUPAC Name          | (2S)-5-oxo-N-[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-2-carboxamide   |           |
| Other Names         | Rolicypram, EX-4883, RMI-83027, Cypromin  | [2][4]    |
| SMILES              | <chem>C1CC(=O)N[C@@H]1C(=O)N[C@H]2C[C@H]2C3=CC=C</chem><br><chem>C=C3</chem>  | [3]       |
| InChI               | InChI=1S/C14H16N2O2/c17-13-7-6-11(15-13)14(18)16-12-8-10(12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,17)<br>(H,16,18)/t10-,11+,12+/m1/s1 | [3]       |
| InChIKey            | UGSLDMJXBQKDCT-<br>WOPDTQHZSA-N   | [3]       |

## Physicochemical Properties

| Property         | Value   | Reference |
|------------------|---|-----------|
| Molecular Weight | 244.29 g/mol  | [3]       |
| Appearance       | Crystals from water   |           |
| Melting Point    | 144-147 °C  |           |
| Optical Rotation | [α] <sub>D</sub> <sup>25</sup> +104.28° (in DMF)  |           |
| Solubility       | Information not widely available. Likely soluble in organic solvents like DMSO and ethanol. |           |

## Pharmacological Profile

**Rolicyprine** is categorized as an antidepressant and a monoamine oxidase inhibitor.[2][4]

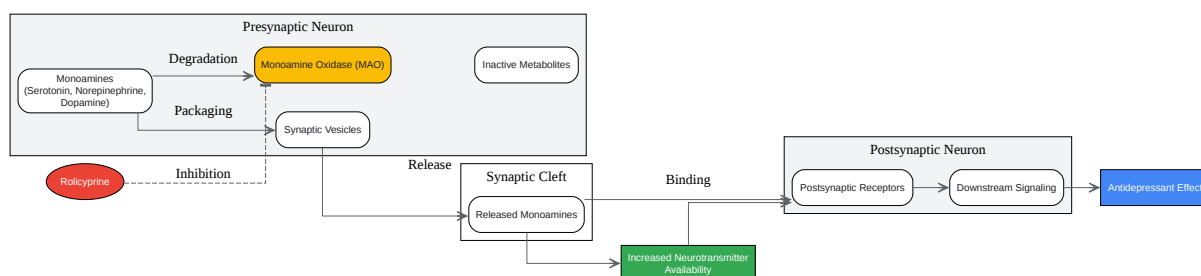
## Mechanism of Action

The primary mechanism of action of **rolicyprine** is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[5] By inhibiting MAO, **rolicyprine** increases the synaptic availability of these neurotransmitters, which is believed to be the basis for its antidepressant effects.

MAO exists in two isoforms, MAO-A and MAO-B, with different substrate specificities and inhibitor sensitivities.[5] While it is established that **rolicyprine** is an MAOI, specific data on its selectivity for MAO-A versus MAO-B and whether its inhibition is reversible or irreversible are not readily available in the current body of scientific literature. However, other cyclopropylamine-based MAOIs have been shown to be irreversible inhibitors, with some exhibiting selectivity for MAO-B.[1][6][7] For instance, cis-N-benzyl-2-methoxycyclopropylamine is a potent and selective irreversible inhibitor of MAO-B, with an IC<sub>50</sub> of 5 nM.[1][6][7]

## Signaling Pathway

The general signaling pathway affected by **rolicyprine** is the monoaminergic system. By inhibiting MAO, the degradation of monoamine neurotransmitters is reduced, leading to their accumulation in the presynaptic neuron and subsequent increased release into the synaptic cleft. This enhances the activation of postsynaptic receptors, leading to downstream signaling cascades that are thought to alleviate depressive symptoms.



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Caption: General mechanism of action of **Rolicyprine** as a Monoamine Oxidase Inhibitor.

## Quantitative Pharmacological Data

Specific IC<sub>50</sub> or K<sub>i</sub> values for **rolicyprine**'s inhibition of MAO-A and MAO-B are not available in the reviewed literature. For context, other cyclopropylamine MAO inhibitors have reported IC<sub>50</sub> values in the nanomolar to micromolar range. For example, tranylcypromine, a well-known cyclopropylamine MAOI, has a K<sub>i</sub> of 7.7 μM for MAO-A and 3.8 μM for MAO-B.[7]

## Toxicity

The acute toxicity of **rolicyprine** has been determined in rats.

| Parameter | Value        | Species | Route | Reference |
|-----------|--------------|---------|-------|-----------|
| LD50      | 96 ± 8 mg/kg | Rat     | Oral  |           |

## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, characterization, and pharmacological evaluation of **rolicyprine** are not currently available. The synthesis of **rolicyprine** is described in patents GB 961313 and US 3192229. Researchers interested in the specific synthetic route should consult these documents.

Below is a general, representative protocol for a monoamine oxidase inhibition assay that can be adapted for the evaluation of compounds like **rolicyprine**.

## Representative MAO Inhibition Assay Protocol (Fluorometric)

Objective: To determine the in vitro inhibitory activity of a test compound on MAO-A and MAO-B.

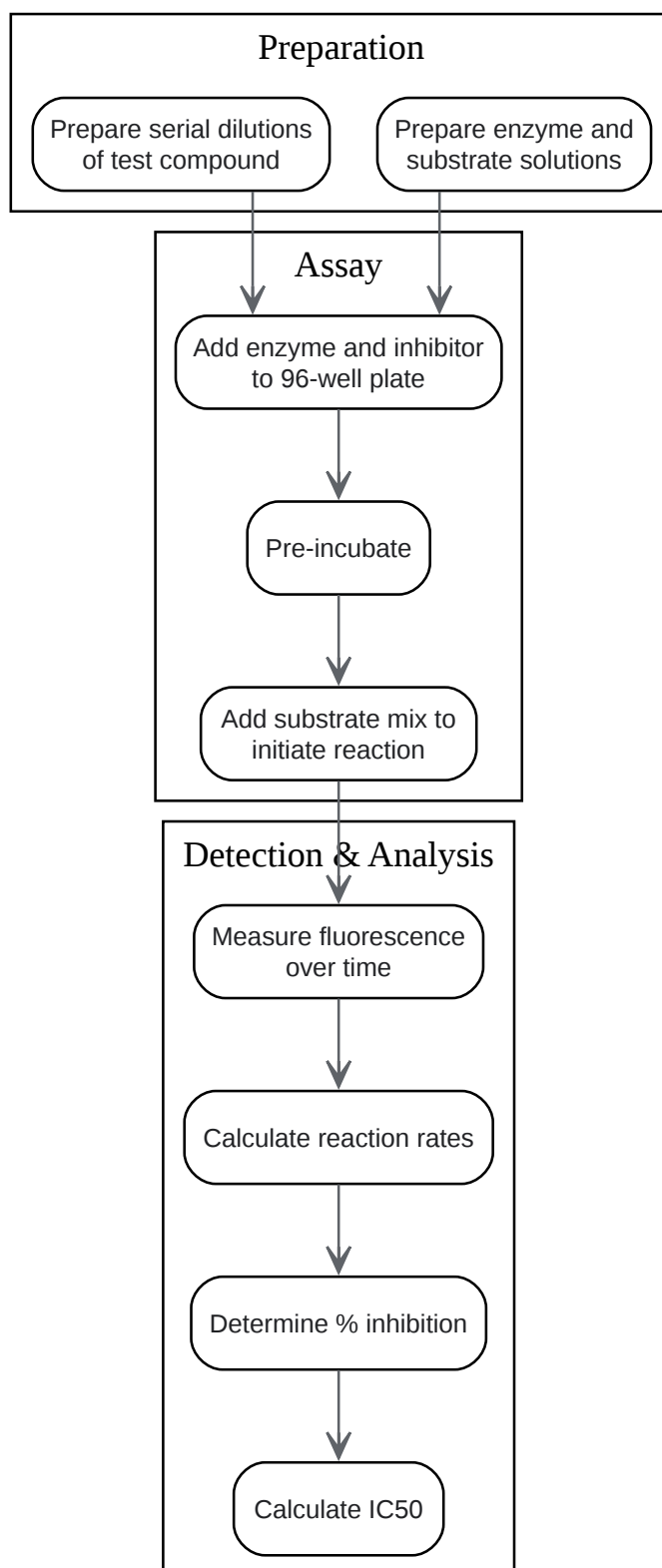
Materials:

- Recombinant human MAO-A and MAO-B enzymes
- MAO substrate (e.g., kynuramine or a commercial proprietary substrate)
- Horseradish peroxidase (HRP)
- HRP detector (e.g., Amplex Red)
- Test compound (e.g., **rolicyprine**) dissolved in a suitable solvent (e.g., DMSO)
- Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of the test compound and positive controls in assay buffer.

- In a 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and the test compound or positive control.
- Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- To initiate the enzymatic reaction, add the MAO substrate, HRP, and HRP detector to each well.
- Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the HRP detector.
- Record the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the percent inhibition relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC<sub>50</sub> value.



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Caption: A generalized workflow for an in vitro MAO inhibition assay.

## Conclusion

**Rolicyprine** is a monoamine oxidase inhibitor with a chemical structure that places it in the class of cyclopropylamine-containing antidepressants. While its basic chemical and physical properties are documented, there is a notable lack of recent, publicly available research detailing its specific pharmacological profile, including its selectivity for MAO isoforms and its inhibitory potency (IC<sub>50</sub>/K<sub>i</sub> values). Furthermore, detailed experimental protocols for its synthesis and analysis are primarily found in older patent literature. For researchers and drug development professionals, **rolicyprine** may serve as a reference compound in the study of MAOIs, but further investigation is required to fully elucidate its therapeutic potential and mechanism of action. The provided general methodologies for MAO inhibition assays can serve as a starting point for such investigations.

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## References

- 1. selleckchem.com [selleckchem.com]
- 2. Phosphodiesterase 8B Inhibitors (IC<sub>50</sub>, K<sub>i</sub>) | AAT Bioquest [aatbio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 6. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]
- 7. Rolipram - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to Rolicyprine: A Monoamine Oxidase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679512#rolicyprine-chemical-structure-and-properties]



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